molecular formula C9H12Cl2N2O2 B12097916 Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Cat. No.: B12097916
M. Wt: 251.11 g/mol
InChI Key: KZNIRDNPJNQRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3. It is often used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Edoxaban . This compound is characterized by its pyridine ring substituted with a chlorine atom and an ethyl ester group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Procedure: The 5-chloropyridine-2-amine is reacted with ethyl bromoacetate under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.

    Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-bromopyridin-2-yl)amino)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-((5-fluoropyridin-2-yl)amino)acetate hydrochloride: Contains a fluorine atom instead of chlorine.

    Ethyl 2-((5-iodopyridin-2-yl)amino)acetate hydrochloride: Iodine atom replaces chlorine.

Uniqueness

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is unique due to its specific reactivity profile, which is influenced by the chlorine atom on the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals where the chlorine substituent plays a crucial role in the biological activity of the final product .

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H

InChI Key

KZNIRDNPJNQRGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl

Origin of Product

United States

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